



Application Note: Quantification of Dihydroaeruginoic Acid by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Dihydroaeruginoic acid	
Cat. No.:	B016911	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroaeruginoic acid (DHQ) is a thiazoline-containing secondary metabolite produced by Pseudomonas aeruginosa and other related bacteria. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin. Siderophores are high-affinity iron chelators that play a crucial role in bacterial iron acquisition and are often associated with virulence. The quantification of DHQ is essential for studying the regulation of pyochelin biosynthesis, identifying potential inhibitors of this pathway for antimicrobial drug development, and understanding the role of these molecules in microbial physiology and pathogenesis. This application note provides a detailed protocol for the quantification of DHQ from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols Sample Preparation: Extraction of Dihydroaeruginoic Acid

This protocol is adapted from methodologies described for the extraction of pyochelin and its precursors from bacterial cultures.

Materials:



- Bacterial culture supernatant
- Ethyl acetate
- Hydrochloric acid (HCl)
- Methanol (HPLC grade)
- Phosphoric acid (H₃PO₄)
- Centrifuge tubes (50 mL)
- Rotary evaporator or nitrogen evaporator
- HPLC vials

Procedure:

- Grow Pseudomonas aeruginosa in an appropriate iron-limited medium to induce the production of DHQ and pyochelin.
- Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
- Acidify the culture supernatant to a pH of approximately 2.0 with HCl.
- Extract the acidified supernatant twice with an equal volume of ethyl acetate.
- Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or a nitrogen evaporator.
- Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 60% methanol in 10 mM phosphoric acid) for analysis.[1]
- Transfer the reconstituted sample to an HPLC vial.

HPLC Method for Dihydroaeruginoic Acid Quantification

The following HPLC method is a composite based on published methods for the analysis of DHQ and pyochelin.[1][2]



Instrumentation and Columns:

- A standard HPLC system equipped with a UV-Vis detector.
- A C18 reversed-phase column (e.g., 5 μm particle size, 4.6 mm x 250 mm) is recommended.

Chromatographic Conditions:

Parameter	Value	
Mobile Phase	Isocratic: 60% Methanol in 10 mM Phosphoric Acid	
Gradient (alternative): Solvent A: 0.43% H ₃ PO ₄ in water, Solvent B: 95% Methanol with 0.43% H ₃ PO ₄ . Gradient: 20% to 83% B over 29 minutes.[2]		
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
Column Temperature	Ambient (or controlled at 25 °C for better reproducibility)	
Detection Wavelength	256 nm[1] (or 258 nm[2])	

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for a compound structurally related to DHQ, pyochelin, determined by LC/MS/MS.[3] This data can serve as a benchmark for the development and validation of an HPLC-UV method for DHQ.

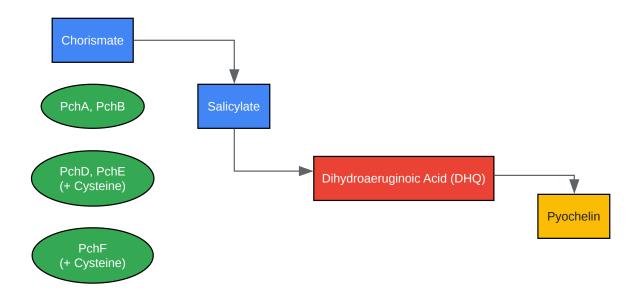


Parameter	Expected Value (for Pyochelin by LC/MS/MS)[3]	Notes for DHQ by HPLC- UV
Retention Time	Compound- and method- specific	Expected to be in the range of 5-15 minutes with the described C18 column and mobile phase. Pyochelin isomers have been reported to elute at approximately 23.9 and 26.9 minutes under specific gradient conditions.[2]
Linearity Range	0.25 - 25 μΜ	A similar micromolar range should be achievable. The linearity should be established by analyzing a series of DHQ standards of known concentrations.
Limit of Detection (LOD)	0.011 μΜ	The LOD for HPLC-UV will likely be higher (low micromolar or high nanomolar range) than for LC/MS/MS and should be determined experimentally (e.g., based on a signal-to-noise ratio of 3).
Limit of Quantification (LOQ)	0.250 μΜ	The LOQ for HPLC-UV will also be higher than for LC/MS/MS and should be determined as the lowest concentration that can be measured with acceptable precision and accuracy.

Visualizations Biosynthetic Pathway of Dihydroaeruginoic Acid



The following diagram illustrates the initial steps of the pyochelin biosynthetic pathway, leading to the formation of **Dihydroaeruginoic acid** (DHQ).



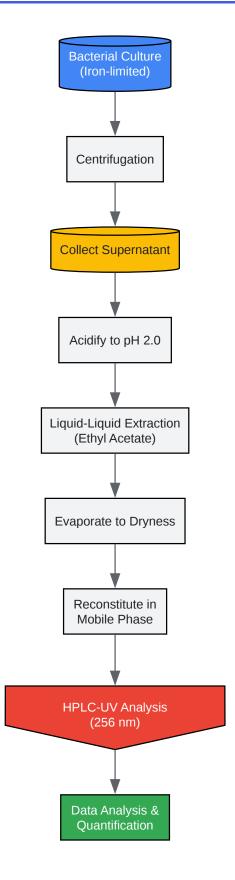
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Caption: Biosynthesis of **Dihydroaeruginoic Acid** (DHQ) from Chorismate.

Experimental Workflow for DHQ Quantification

This diagram outlines the major steps involved in the quantification of DHQ from a bacterial culture.





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Caption: Workflow for DHQ quantification from bacterial culture.



PchR-Mediated Regulation of DHQ Biosynthesis

The production of DHQ is transcriptionally regulated by the PchR protein, which is activated by the final product, pyochelin, in a positive feedback loop.



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Caption: PchR-mediated regulation of DHQ biosynthesis.

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References

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